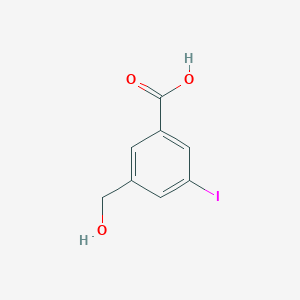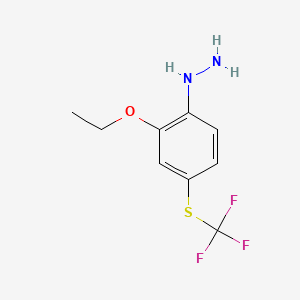![molecular formula C8H11Cl2N3O B14077242 3-[(2,5-Dichloropyrimidin-4-yl)amino]butan-1-ol](/img/structure/B14077242.png)
3-[(2,5-Dichloropyrimidin-4-yl)amino]butan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2,5-Dichloropyrimidin-4-yl)amino]butan-1-ol is a chemical compound with the molecular formula C12H12Cl2N3OP. It is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a pyrimidine ring substituted with two chlorine atoms and an amino group, which is further connected to a butanol moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,5-Dichloropyrimidin-4-yl)amino]butan-1-ol typically involves the reaction of 2,5-dichloropyrimidine with an appropriate amine under controlled conditions. One common method includes the use of anhydrous potassium carbonate as a base and dimethylformamide (DMF) as a solvent. The reaction is carried out at elevated temperatures, usually around 60°C, for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as silica gel column chromatography are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions
3-[(2,5-Dichloropyrimidin-4-yl)amino]butan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The hydroxyl group in the butanol moiety can undergo oxidation to form corresponding aldehydes or carboxylic acids, and reduction to form alkanes.
Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Products include various substituted pyrimidines.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include alkanes and alcohols.
科学研究应用
3-[(2,5-Dichloropyrimidin-4-yl)amino]butan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 3-[(2,5-Dichloropyrimidin-4-yl)amino]butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modifying the activity of the target molecule. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
相似化合物的比较
Similar Compounds
- **2-[(2,5-Dichloropyrimidin-4-yl)amino]phenyl]dimethylphosphine oxide
- 2-(4,6-Dichloropyrimidin-5-yl)acetaldehyde
- 6-Chloro-N-(3,4-dichlorophenyl)pyrimidin-4-amine
- 2-[(4-Chloro-6-(2,3-dimethylphenyl)amino)pyrimidin-2-yl]thio)acetic acid
Uniqueness
3-[(2,5-Dichloropyrimidin-4-yl)amino]butan-1-ol is unique due to its specific substitution pattern on the pyrimidine ring and the presence of a butanol moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
属性
分子式 |
C8H11Cl2N3O |
|---|---|
分子量 |
236.10 g/mol |
IUPAC 名称 |
3-[(2,5-dichloropyrimidin-4-yl)amino]butan-1-ol |
InChI |
InChI=1S/C8H11Cl2N3O/c1-5(2-3-14)12-7-6(9)4-11-8(10)13-7/h4-5,14H,2-3H2,1H3,(H,11,12,13) |
InChI 键 |
WQKODBRYDAVDKF-UHFFFAOYSA-N |
规范 SMILES |
CC(CCO)NC1=NC(=NC=C1Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



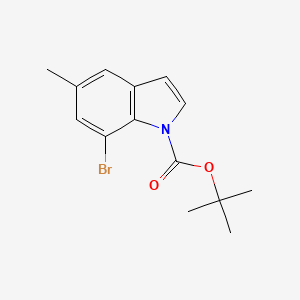
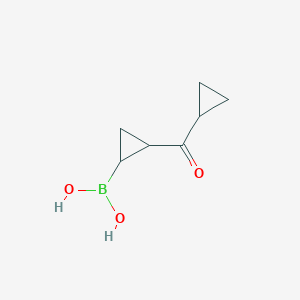
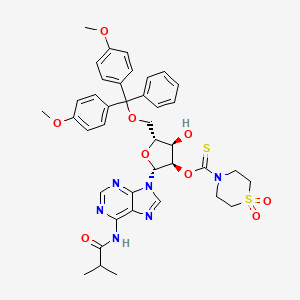
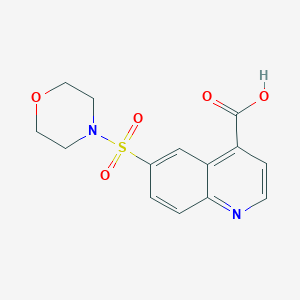

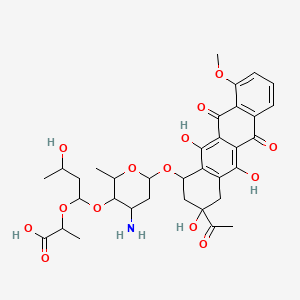

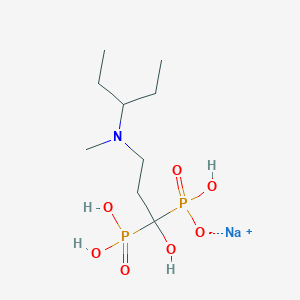

![5-Boc-octahydro-pyrrolo[3,2-B]pyridine](/img/structure/B14077222.png)
